4-(phenylsulfonyl)-3-propyl-3,4-dihydro-2(1H)-quinoxalinone
Overview
Description
4-(phenylsulfonyl)-3-propyl-3,4-dihydro-2(1H)-quinoxalinone is a heterocyclic compound that features a quinoxalinone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the phenylsulfonyl group and the propyl substituent on the quinoxalinone ring imparts unique chemical properties to this molecule.
Scientific Research Applications
Chemistry: The compound can serve as a building block for the synthesis of more complex molecules and materials.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic properties are of interest for the treatment of various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which share structural similarities with this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It’s known that indole derivatives can influence a variety of biochemical pathways . For instance, they can interfere with the synthesis of essential proteins or enzymes, disrupt cell signaling pathways, or alter the balance of reactive oxygen species, leading to various downstream effects.
Pharmacokinetics
A related compound, sam-760, was predominantly metabolized by cyp3a in liver microsomes and recombinant cytochrome p450 (p450) isozymes . These properties can significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation and its targets.
Result of Action
Based on the known effects of similar compounds, it’s plausible that this compound could lead to changes in cellular function, gene expression, or signal transduction pathways, resulting in the observed biological activities .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(phenylsulfonyl)-3-propyl-3,4-dihydro-2(1H)-quinoxalinone typically involves the following steps:
Formation of the Quinoxalinone Core: The quinoxalinone core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base.
Sulfonylation: The phenylsulfonyl group is introduced through sulfonylation reactions using phenylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(phenylsulfonyl)-3-propyl-3,4-dihydro-2(1H)-quinoxalinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinoxalinone core or the sulfonyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can be performed on the phenyl ring or the quinoxalinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the phenyl ring or the quinoxalinone core.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds with similar quinoxaline cores but different substituents.
Sulfonyl-Substituted Compounds: Molecules with sulfonyl groups attached to various aromatic or heterocyclic cores.
Propyl-Substituted Compounds: Compounds with propyl groups attached to different core structures.
Uniqueness
4-(phenylsulfonyl)-3-propyl-3,4-dihydro-2(1H)-quinoxalinone is unique due to the combination of its quinoxalinone core, phenylsulfonyl group, and propyl substituent. This specific arrangement of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(benzenesulfonyl)-3-propyl-1,3-dihydroquinoxalin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-2-8-16-17(20)18-14-11-6-7-12-15(14)19(16)23(21,22)13-9-4-3-5-10-13/h3-7,9-12,16H,2,8H2,1H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZPLHYTOQQXAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)NC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401332529 | |
Record name | 4-(benzenesulfonyl)-3-propyl-1,3-dihydroquinoxalin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401332529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665784 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1009526-41-3 | |
Record name | 4-(benzenesulfonyl)-3-propyl-1,3-dihydroquinoxalin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401332529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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